Doxylamin

Übersicht

Beschreibung

Doxylamin ist ein Antihistaminikum der ersten Generation, das aufgrund seiner sedierenden Eigenschaften weit verbreitet ist. Es kommt häufig in rezeptfreien Medikamenten zur Behandlung von Schlaflosigkeit, Allergien und Erkältungssymptomen vor. This compound wird auch in Kombination mit Pyridoxin (Vitamin B6) zur Behandlung von Übelkeit und Erbrechen während der Schwangerschaft eingesetzt .

Wissenschaftliche Forschungsanwendungen

Doxylamin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung in Studien zur Antihistaminaktivität und zu Struktur-Wirkungs-Beziehungen verwendet.

Biologie: this compound wird in der Forschung an Histaminrezeptoren und deren Rolle bei allergischen Reaktionen eingesetzt.

Medizin: Es wird auf seine Auswirkungen auf Schlaf, Übelkeit und Erbrechen während der Schwangerschaft untersucht.

Wirkmechanismus

This compound entfaltet seine Wirkung, indem es Histamin an H1-Rezeptoren kompetitiv hemmt. Diese Hemmung reduziert die Wirkungen von Histamin, wie z. B. Vasodilatation und erhöhte Gefäßpermeabilität, die für allergische Symptome verantwortlich sind. Zusätzlich hat this compound aufgrund seiner Fähigkeit, die Blut-Hirn-Schranke zu überwinden und mit Rezeptoren des zentralen Nervensystems zu interagieren, signifikante sedative und anticholinerge Wirkungen .

Wirkmechanismus

Target of Action

Doxylamine is an antihistamine that primarily targets the Histamine H1 receptor . Histamine H1 receptors are proteins that are primarily found in the smooth muscle, endothelium, and central nervous system. They play a crucial role in allergic responses and act as a mediator of vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .

Mode of Action

Doxylamine acts by competitively inhibiting histamine at H1 receptors . This means that it binds to these receptors and prevents histamine from binding to them, thereby reducing or eliminating the effects of histamine on target cells . It also has substantial sedative and anticholinergic effects .

Biochemical Pathways

The primary biochemical pathway affected by doxylamine is the histaminergic pathway. By blocking the H1 receptors, doxylamine prevents the action of histamine, which is a key player in allergic reactions and also plays a role in wakefulness and other physiological functions .

Pharmacokinetics

Doxylamine exhibits the following ADME (Absorption, Distribution, Metabolism, and Excretion) properties:

- Absorption : Doxylamine is well absorbed from the gastrointestinal tract .

- Distribution : It is distributed throughout the body and crosses the blood-brain barrier, thereby producing centrally mediated sedative and hypnotic effects .

- Metabolism : It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 .

- Excretion : It is excreted in urine (60%) and feces (40%) .

Result of Action

The molecular and cellular effects of doxylamine’s action primarily involve the reduction of histamine-mediated physiological responses. This results in decreased allergic symptoms and increased sedation. At the cellular level, doxylamine’s antagonistic action on H1 receptors prevents histamine from exerting its effects, thereby reducing allergic reactions and promoting sleep .

Action Environment

Environmental factors can influence the action, efficacy, and stability of doxylamine. For instance, the presence of other drugs can affect the metabolism of doxylamine and alter its efficacy . Additionally, individual factors such as age, health status, and genetic makeup can also influence how doxylamine is metabolized and excreted .

Biochemische Analyse

Biochemical Properties

Doxylamine acts by competitively inhibiting histamine at H1 receptors . It also has substantial sedative and anticholinergic effects . The name of the compound, Doxylamine, is crucial in these interactions as it is the active molecule interacting with these enzymes and proteins.

Cellular Effects

Doxylamine influences cell function primarily through its action as a histamine H1 receptor antagonist . This can have various effects on cells, including inducing sedation and reducing allergy symptoms . The name of the compound, Doxylamine, is central to these cellular effects.

Molecular Mechanism

Doxylamine exerts its effects at the molecular level primarily through its action as a histamine H1 receptor antagonist . It binds to these receptors, inhibiting the action of histamine, a compound involved in local immune responses and acting as a neurotransmitter . The name of the compound, Doxylamine, is key to understanding its mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Doxylamine have been observed to change over time. For example, a study found that the pharmacokinetics of Doxylamine increased linearly and dose-dependently . The name of the compound, Doxylamine, is essential in these observations.

Dosage Effects in Animal Models

In animal models, the effects of Doxylamine have been observed to vary with different dosages . For example, in dogs, a dosage of 1.1 - 2.2 mg/kg IM or SQ q8-12h is recommended . The name of the compound, Doxylamine, is crucial in these dosage effects.

Metabolic Pathways

Doxylamine is involved in metabolic pathways primarily related to its role as a histamine H1 receptor antagonist . It is metabolized in the liver by enzymes such as CYP2D6, CYP1A2, and CYP2C9 . The name of the compound, Doxylamine, is key to these metabolic pathways.

Transport and Distribution

It is known that Doxylamine is able to cross the blood-brain barrier, indicating that it may be transported within the body via the bloodstream . The name of the compound, Doxylamine, is central to its transport and distribution.

Vorbereitungsmethoden

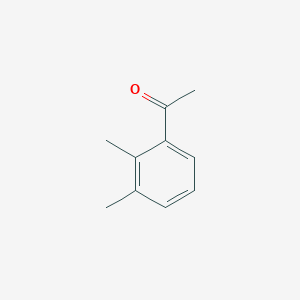

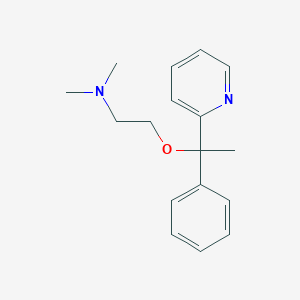

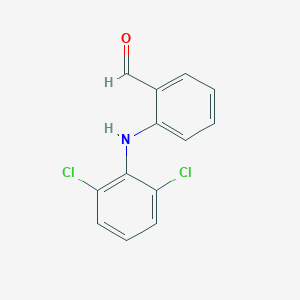

Synthesewege und Reaktionsbedingungen

Die Synthese von Doxylamin erfolgt typischerweise durch Reaktion von 2-Pyridylphenylmethylcarbinol mit 2-Dimethylaminoethylchloridhydrochlorid in einem organischen Lösungsmittel bei hoher Temperatur. Das Produkt, N,N-Dimethyl-2-[1-Phenyl-1-(2-pyridinyl)ethoxy]ethanamin, wird anschließend durch Abkühlung, Extraktion und Trennung gewonnen . Ein weiteres Verfahren beinhaltet die Reaktion eines Grignard-Reagenzes, das aus Iodbenzol und Magnesium erzeugt wird, mit 2-Acetylpyridin, um 2-Pyridylphenylmethylalkohol zu erzeugen. Dieser Zwischenstoff wird dann mit Natriumamid und 2-Dimethylamino-chlorethan umgesetzt, um this compound zu erhalten .

Industrielle Produktionsverfahren

Die industrielle Produktion von Doxylaminsuccinat beinhaltet die Salzbildung von N,N-Dimethyl-2-[1-Phenyl-1-(2-pyridinyl)ethoxy]ethanamin mit Bernsteinsäure in einem organischen Lösungsmittel, gefolgt von einer Kühlkristallisation, um das Endprodukt zu erhalten .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Doxylamin durchläuft verschiedene chemische Reaktionen, darunter:

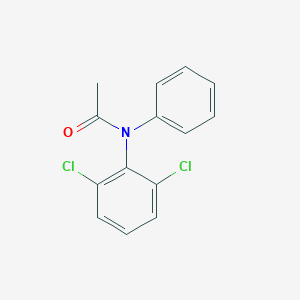

Oxidation: this compound kann oxidiert werden, um N-Oxid-Derivate zu bilden.

Reduktion: Reduktionsreaktionen können this compound in seine entsprechenden Amin-Derivate umwandeln.

Substitution: this compound kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Persäuren.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) werden verwendet.

Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden häufig in Substitutionsreaktionen eingesetzt.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind N-Oxid-Derivate, Amin-Derivate und substituierte this compound-Verbindungen.

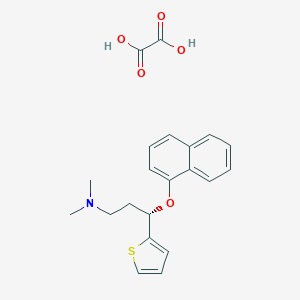

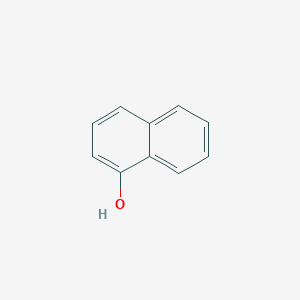

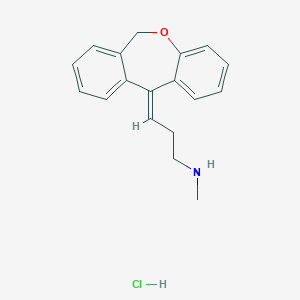

Vergleich Mit ähnlichen Verbindungen

Doxylamin wird häufig mit anderen Antihistaminika der ersten Generation wie Diphenhydramin und Doxepin verglichen. Während alle diese Verbindungen sedierende Eigenschaften haben, ist this compound bekannt für seine längere Wirkdauer, die zu morgendlicher Schläfrigkeit führen kann . Im Gegensatz zu Diphenhydramin verursacht this compound seltener anticholinerge Nebenwirkungen wie Mundtrockenheit und Harnverhalt .

Ähnliche Verbindungen

Diphenhydramin: Ein weiteres Antihistaminikum der ersten Generation mit sedierenden Eigenschaften.

Doxepin: Ein trizyklisches Antidepressivum mit antihistaminischen Wirkungen.

Pyrilamin: Ein Antihistaminikum, das in Kombination mit anderen Medikamenten zur Erkältungs- und Allergiebehandlung eingesetzt wird.

Eigenschaften

IUPAC Name |

N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16/h4-12H,13-14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCFDWZZGGLSKEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1022970 | |

| Record name | Doxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Doxylamine is a clear colorless liquid. (NTP, 1992), Solid | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Doxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

279 to 286 °F at 0.5 mmHg (NTP, 1992), 137-141 °C @ 0.5 MM HG | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 G DISSOLVES IN 1 ML WATER; 1 G DISSOLVES IN 2 ML ALCOHOL; SLIGHTLY SOL IN BENZENE & ETHER; 1 G DISSOLVES IN 2 ML CHLOROFORM /SUCCINATE/, Soluble in acids. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Slightly volatile | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Like other antihistamines, doxylamine acts by competitively inhibiting histamine at H1 receptors. It also has substantial sedative and anticholinergic effects. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

LIQ | |

CAS No. |

469-21-6, 76210-47-4, 562-10-7 | |

| Record name | DOXYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20324 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-Doxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=469-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Doxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76210-47-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxylamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000469216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1022970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QB77JKPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxylamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001936 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C, CRYSTALS; MP: 100-104 °C; 1% AQ SOLN HAS PH BETWEEN 4.9 & 5.1 /SUCCINATE/ | |

| Record name | Doxylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00366 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5184 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

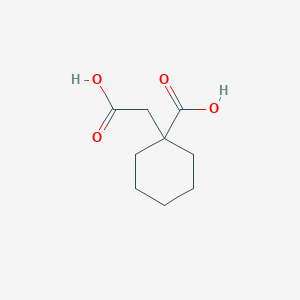

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Dibenz[b,e]oxepin-11(6H)-one](/img/structure/B195834.png)